molecular formula C17H16N2O3S B14880688 Ethyl 4-cyano-3-methyl-5-(2-methylbenzamido)thiophene-2-carboxylate

Ethyl 4-cyano-3-methyl-5-(2-methylbenzamido)thiophene-2-carboxylate

Cat. No.: B14880688
M. Wt: 328.4 g/mol
InChI Key: CFOYFDNCDVLDHF-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3-methyl-5-(2-methylbenzamido)thiophene-2-carboxylate is a synthetic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-cyano-3-methyl-5-(2-methylbenzamido)thiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-methylbenzoic acid with thiophene derivatives under acidic conditions, followed by cyano group introduction and esterification .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic ring of the thiophene can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl 4-cyano-3-methyl-5-(2-methylbenzamido)thiophene-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-cyano-3-methyl-5-(2-methylbenzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or modulate receptor activity, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .

Comparison with Similar Compounds

  • Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
  • Thiophene-2-carboxylate derivatives

Comparison: Ethyl 4-cyano-3-methyl-5-(2-methylbenzamido)thiophene-2-carboxylate is unique due to the presence of the 2-methylbenzamido group, which imparts distinct biological activities and chemical reactivity. Compared to other thiophene derivatives, it may exhibit enhanced antimicrobial and anticancer properties due to this structural feature .

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl 4-cyano-3-methyl-5-[(2-methylbenzoyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C17H16N2O3S/c1-4-22-17(21)14-11(3)13(9-18)16(23-14)19-15(20)12-8-6-5-7-10(12)2/h5-8H,4H2,1-3H3,(H,19,20)

InChI Key

CFOYFDNCDVLDHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC=C2C)C#N)C

Origin of Product

United States

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